molecular formula C13H16FIO B8196490 1-(Cyclohexylmethoxy)-4-fluoro-2-iodobenzene

1-(Cyclohexylmethoxy)-4-fluoro-2-iodobenzene

Cat. No.: B8196490
M. Wt: 334.17 g/mol
InChI Key: WOXFDCKGZWWNPM-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethoxy)-4-fluoro-2-iodobenzene is an organic compound that features a benzene ring substituted with a cyclohexylmethoxy group, a fluorine atom, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethoxy)-4-fluoro-2-iodobenzene can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the cyclohexylmethoxy group can be introduced by reacting cyclohexylmethanol with 4-fluoro-2-iodobenzene under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethoxy)-4-fluoro-2-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Major Products

    Substitution: Products depend on the nucleophile used; for example, using NaI can yield 1-(Cyclohexylmethoxy)-4-fluoro-2-bromobenzene.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or alkanes.

Scientific Research Applications

1-(Cyclohexylmethoxy)-4-fluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclohexylmethoxy)-4-fluoro-2-iodobenzene exerts its effects depends on its interaction with molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethoxy)-4-fluorobenzene
  • 1-(Cyclohexylmethoxy)-2-iodobenzene
  • 1-(Cyclohexylmethoxy)-4-iodobenzene

Uniqueness

1-(Cyclohexylmethoxy)-4-fluoro-2-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its reactivity and interactions compared to similar compounds. The combination of these substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(cyclohexylmethoxy)-4-fluoro-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXFDCKGZWWNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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